![molecular formula C13H16N2OS B2915951 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 854137-76-1](/img/structure/B2915951.png)
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” might be different and are not available in the sources I found.Applications De Recherche Scientifique
Corrosion Inhibition
The thiazole derivative 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one may have potential applications in corrosion inhibition, similar to other thiazole compounds. For instance, thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron surfaces. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness, with theoretical data aligning well with experimental results (Kaya et al., 2016).
Industrial Applications
Thiazole derivatives have been synthesized for various industrial applications, highlighting the versatile nature of these compounds. The synthesis involves reactions leading to thio-1,3,4-oxadiazol-2-yl derivatives, which have been characterized for their structural and optical properties. Such studies indicate the potential of these compounds in photoelectronic devices and other industrial applications (Shafi et al., 2021).
Antimicrobial Activity
Thiazole compounds have been evaluated for their antimicrobial properties, suggesting possible applications in developing new antimicrobial agents. For example, substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates have shown promising activity against various microbes, underlining the potential of thiazole derivatives in antimicrobial research (Sarva et al., 2022).
Antitumor Activity
Research into thiazole derivatives for antitumor applications has shown that some compounds exhibit promising activities against tumor cells. Microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles has led to compounds with notable activity against MCF-7 tumor cells, illustrating the potential of thiazole compounds in cancer therapy (Mahmoud et al., 2021).
Green Synthesis and Applications
The green synthesis of thiazole derivatives has been explored, with certain compounds synthesized using environmentally friendly methods showing antimicrobial, antimalarial, and antitubercular activities. This emphasizes the significance of thiazole compounds in medicinal chemistry and the potential benefits of adopting green synthesis techniques (Vekariya et al., 2017).
Orientations Futures
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the design and development of new thiazole derivatives continue to be an active area of research in medicinal chemistry . The future directions for “1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one” are not available in the sources I found.
Mécanisme D'action
Target of Action
Compounds containing thiazole and imidazole moieties are known to exhibit a broad range of biological activities . They have been reported to interact with various targets, including enzymes, receptors, and DNA, leading to diverse therapeutic effects.
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Compounds containing thiazole and imidazole moieties are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing thiazole and imidazole moieties are known to exhibit a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
1-[4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-12-8-14-13(17-12)15-11-6-4-10(5-7-11)9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGIEEQCVPLFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2915868.png)
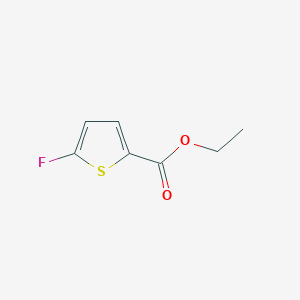
![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2915875.png)
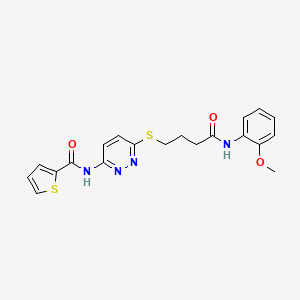
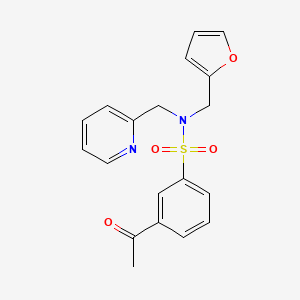
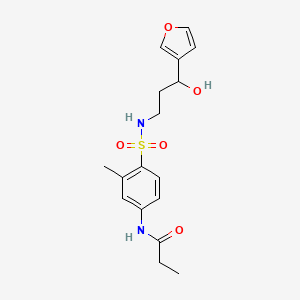
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)

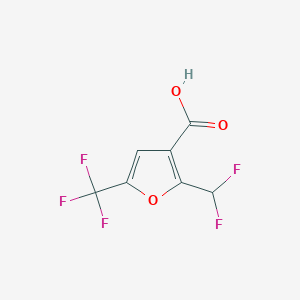

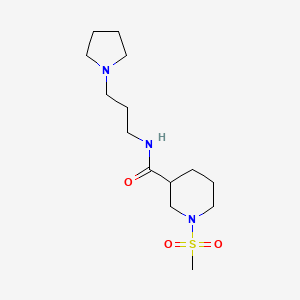
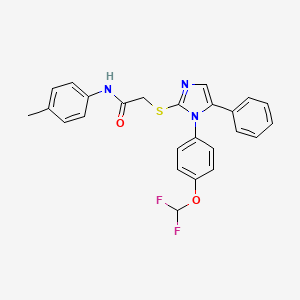
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)